Cas no 82846-38-6 (Acetamide, 2,2'-oxybis[N,N-dibutyl-)

Acetamide, 2,2'-oxybis[N,N-dibutyl- structure
82846-38-6 structure
商品名:Acetamide, 2,2'-oxybis[N,N-dibutyl-
CAS番号:82846-38-6
MF:C20H40N2O3
メガワット:356.543206214905
MDL:MFCD29918170
CID:1807997
PubChem ID:12855444

Acetamide, 2,2'-oxybis[N,N-dibutyl- 化学的及び物理的性質

名前と識別子

    • N,N-dibutyl-2-[2-(dibutylamino)-2-oxoethoxy]acetamide
    • 2,2′-Oxybis[N,N-dibutylacetamide] (ACI)
    • TBOPDA
    • Tetrabutyl-3-oxa-pentanediamide
    • N,N,N',N'-tetra-n-butyl-3-oxa-pentanediamide
    • 82846-38-6
    • DS-19330
    • AU9DQ53ZWJ
    • SB83679
    • Acetamide, 2,2'-oxybis[N,N-dibutyl-
    • 2,2'-Oxybis[N,N-dibutylacetamide]
    • C20H40N2O3
    • N,N-DIBUTYL-2-[(DIBUTYLCARBAMOYL)METHOXY]ACETAMIDE
    • Y13478
    • AKOS028113783
    • 2,2'-Oxybis(N,N-dibutylacetamide)
    • CS-0152118
    • Acetamide, 2,2-oxybis[N,N-dibutyl-
    • SCHEMBL3269157
    • DTXSID30511538
    • MDL: MFCD29918170
    • インチ: 1S/C20H40N2O3/c1-5-9-13-21(14-10-6-2)19(23)17-25-18-20(24)22(15-11-7-3)16-12-8-4/h5-18H2,1-4H3
    • InChIKey: YFMTUEQOIRXZOE-UHFFFAOYSA-N
    • ほほえんだ: O=C(COCC(N(CCCC)CCCC)=O)N(CCCC)CCCC

計算された属性

  • せいみつぶんしりょう: 356.30389314g/mol
  • どういたいしつりょう: 356.30389314g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 16
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 49.8Ų

Acetamide, 2,2'-oxybis[N,N-dibutyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255198-1g
2,2'-Oxybis(N,N-dibutylacetamide)
82846-38-6 97%
1g
$234 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PK247-200mg
Acetamide, 2,2'-oxybis[N,N-dibutyl-
82846-38-6 97%
200mg
144.0CNY 2021-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222758-5g
2,2'-Oxybis(N,N-dibutylacetamide)
82846-38-6 97%
5g
¥1521.00 2024-07-28
A2B Chem LLC
AB70383-250mg
2,2'-Oxybis(n,n-dibutylacetamide)
82846-38-6 97%
250mg
$18.00 2024-04-19
Ambeed
A190722-5g
2,2'-Oxybis(N,N-dibutylacetamide)
82846-38-6 97%
5g
$140.0 2025-03-05
Ambeed
A190722-250mg
2,2'-Oxybis(N,N-dibutylacetamide)
82846-38-6 97%
250mg
$15.0 2025-03-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PK247-1g
Acetamide, 2,2'-oxybis[N,N-dibutyl-
82846-38-6 97%
1g
505.0CNY 2021-07-10
eNovation Chemicals LLC
Y0993383-5g
2,2'-oxybis(N,N-dibutylacetamide)
82846-38-6 95%
5g
$700 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IM927-1g
Acetamide, 2,2'-oxybis[N,N-dibutyl-
82846-38-6 97%
1g
658CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IM927-250mg
Acetamide, 2,2'-oxybis[N,N-dibutyl-
82846-38-6 97%
250mg
248CNY 2021-05-08

Acetamide, 2,2'-oxybis[N,N-dibutyl- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ;  30 min, rt; 2 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water
リファレンス
Preparation of Diglycolamides via Schotten-Baumann Approach and Direct Amidation of Esters
Leoncini, Andrea; et al, Synlett, 2016, 27(17), 2463-2466

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ;  30 min, rt; 2 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water
リファレンス
Preparation of Diglycolamides via Schotten-Baumann Approach and Direct Amidation of Esters
Leoncini, Andrea; et al, Synlett, 2016, 27(17), 2463-2466

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  rt → reflux; 2 h, reflux
1.2 Reagents: Pyridine Solvents: 1,4-Dioxane ;  2 - 4 °C; 4 °C → reflux; 4 h, reflux
1.3 Reagents: Thionyl chloride ;  1 h, reflux
1.4 Reagents: Pyridine Solvents: Diethyl ether ;  0 - 3 °C; 3 °C → reflux; 3 h, reflux
リファレンス
Synthesis of some N,N,N',N'-tetraalkyl-3-oxa-pentane-1,5-diamides and their application in solvent extraction
Mowafy, E. A.; et al, Solvent Extraction and Ion Exchange, 2007, 25(2), 205-224

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Water ;  60 - 70 °C; 1 h, rt; 2 h, 90 - 100 °C
2.1 Reagents: Phosphoric acid Solvents: Acetic anhydride ;  1 h, reflux
3.1 Reagents: Pyridine Solvents: 1,4-Dioxane ;  3 h
4.1 Reagents: Thionyl chloride ;  heated
4.2 Reagents: Pyridine Solvents: Diethyl ether ;  3 h, 0 °C
リファレンス
Synthesis of N,N,N',N'-tetra-butyl-3-oxa-pentanediamide and its analogous compounds
Zhang, Ping; et al, Chemical Journal on Internet, 2003, 5(7),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.2 Solvents: Dichloromethane ;  rt; 1 h, rt
リファレンス
New Insight into the Americium/Curium Separation by Solvent Extraction Using Diglycolamides
Chapron, S.; et al, Solvent Extraction and Ion Exchange, 2015, 33(3), 236-248

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Dichloromethane ;  rt; 1 h, rt
リファレンス
New Insight into the Americium/Curium Separation by Solvent Extraction Using Diglycolamides
Chapron, S.; et al, Solvent Extraction and Ion Exchange, 2015, 33(3), 236-248

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  heated
1.2 Reagents: Pyridine Solvents: Diethyl ether ;  3 h, 0 °C
リファレンス
Synthesis of N,N,N',N'-tetra-butyl-3-oxa-pentanediamide and its analogous compounds
Zhang, Ping; et al, Chemical Journal on Internet, 2003, 5(7),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  30 min, 0 °C; 2 h, 0 °C
リファレンス
Preparation of Diglycolamides via Schotten-Baumann Approach and Direct Amidation of Esters
Leoncini, Andrea; et al, Synlett, 2016, 27(17), 2463-2466

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  2 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  30 min, 0 °C; 2 h, 0 °C
リファレンス
Preparation of Diglycolamides via Schotten-Baumann Approach and Direct Amidation of Esters
Leoncini, Andrea; et al, Synlett, 2016, 27(17), 2463-2466

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Phosphoric acid Solvents: Acetic anhydride ;  1 h, reflux
2.1 Reagents: Pyridine Solvents: 1,4-Dioxane ;  3 h
3.1 Reagents: Thionyl chloride ;  heated
3.2 Reagents: Pyridine Solvents: Diethyl ether ;  3 h, 0 °C
リファレンス
Synthesis of N,N,N',N'-tetra-butyl-3-oxa-pentanediamide and its analogous compounds
Zhang, Ping; et al, Chemical Journal on Internet, 2003, 5(7),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: 1,4-Dioxane ;  3 h
2.1 Reagents: Thionyl chloride ;  heated
2.2 Reagents: Pyridine Solvents: Diethyl ether ;  3 h, 0 °C
リファレンス
Synthesis of N,N,N',N'-tetra-butyl-3-oxa-pentanediamide and its analogous compounds
Zhang, Ping; et al, Chemical Journal on Internet, 2003, 5(7),

Acetamide, 2,2'-oxybis[N,N-dibutyl- Raw materials

Acetamide, 2,2'-oxybis[N,N-dibutyl- Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:82846-38-6)Acetamide, 2,2'-oxybis[N,N-dibutyl-
A1241762
清らかである:99%
はかる:5g
価格 ($):151